Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The systematic name 1-methoxy-4-[2-(phenylsulfonyl)cyclobut-1-en-1-yl]benzene adheres to IUPAC conventions, prioritizing functional group hierarchy and substituent positioning. The parent structure is a benzene ring substituted at position 1 with a methoxy group (-OCH₃) and at position 4 with a cyclobutene derivative. The cyclobutene ring is further modified at position 2 by a phenylsulfonyl group (-SO₂C₆H₅), which adopts priority due to its sulfonyl functional group. This nomenclature aligns with analogous compounds featuring sulfonated cyclobutene systems.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₆O₃S derives from the summation of constituent atoms:
- Benzene core : C₆H₅
- Methoxy group : OCH₃ (contributing C₁H₃O)
- Cyclobutene ring : C₄H₃
- Phenylsulfonyl group : C₆H₅SO₂ (contributing C₆H₅S₁O₂)
The molecular weight calculates as follows:
$$
\text{Weight} = (17 \times 12.01) + (16 \times 1.01) + (3 \times 16.00) + 32.07 = 300.34 \, \text{g/mol}
$$
This matches computational estimates for structurally related sulfonated aromatics.
| Component | Contribution | Total Atoms |
|---|---|---|
| Benzene | C₆H₅ | 6C, 5H |
| Methoxy | C₁H₃O | 1C, 3H, 1O |
| Cyclobutene | C₄H₃ | 4C, 3H |
| Phenylsulfonyl | C₆H₅SO₂ | 6C, 5H, 1S, 2O |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
1H NMR (400 MHz, CDCl₃):
- Aromatic protons : Resonances at δ 7.90–7.55 ppm (phenylsulfonyl aromatic H) and δ 7.40–6.80 ppm (methoxybenzene H), consistent with deshielding by electron-withdrawing sulfonyl groups.
- Methoxy group : Singlet at δ 3.85 ppm (3H, -OCH₃).
- Cyclobutene protons : Multiplet at δ 3.20–2.90 ppm (2H, cyclobutene CH₂) and δ 5.10–4.95 ppm (1H, cyclobutene CH).
13C NMR (101 MHz, CDCl₃):
- Aromatic carbons : Signals at δ 144.1–121.6 ppm (aryl C).
- Sulfonyl-attached carbon : δ 138.4 ppm (C-SO₂).
- Methoxy carbon : δ 56.2 ppm (-OCH₃).
Infrared (IR) Absorption Signatures
Key IR bands (cm⁻¹):
- Sulfonyl group : 1350 (asymmetric S=O stretch) and 1160 (symmetric S=O stretch).
- Methoxy C-O : 1250–1050 (C-O stretch).
- Aromatic C-H : 3050–3000 (sp² C-H stretch).
Mass Spectrometric Fragmentation Patterns
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT simulations (B3LYP/6-311+G(d,p)) reveal:
- Bond lengths : C-S (1.78 Å) and S=O (1.43 Å), typical for sulfonyl groups.
- Dihedral angles : 85° between benzene and cyclobutene planes, indicating non-planarity.
- Thermodynamic stability : ΔGf = 120.5 kJ/mol, suggesting moderate reactivity.
Properties
CAS No. |
647028-05-5 |
|---|---|
Molecular Formula |
C17H16O3S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)cyclobuten-1-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H16O3S/c1-20-14-9-7-13(8-10-14)16-11-12-17(16)21(18,19)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
FPHODLGOELVJDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- typically involves the reaction of 1-methoxy-4-(phenylsulfonyl)benzene with cyclobutene under specific conditions. The reaction may require the use of catalysts such as palladium or other transition metals to facilitate the formation of the cyclobutenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylthiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzene derivatives are widely studied for their biological activities. The specific compound under discussion has shown potential in:
- Antitumor Activity: Research indicates that compounds containing sulfonyl groups exhibit significant antitumor properties. The incorporation of the cyclobutenyl structure may enhance this activity by improving the compound's ability to interact with cellular targets .
- Antimicrobial Properties: Similar benzene derivatives have been evaluated for their effectiveness against various pathogens. The sulfonyl group is known to increase the antimicrobial efficacy of compounds, suggesting that this compound could be a candidate for further studies in antimicrobial drug development .
Materials Science
The unique structural features of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl] make it suitable for applications in materials science:
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its ability to undergo various chemical reactions allows for the modification of polymer characteristics such as thermal stability and mechanical strength .
- Organic Electronics: Due to its electronic properties, this compound can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of sulfonyl groups can improve charge transport properties, making it a potential candidate for electronic applications .
Case Study 1: Antitumor Activity Evaluation
A study focused on synthesizing derivatives of benzene sulfonamides demonstrated that compounds with cyclobutenyl structures exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation, highlighting the potential of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl] in cancer therapy .
Case Study 2: Development of Novel Polymers
In a recent investigation, researchers synthesized a series of polymers incorporating benzene sulfonamide derivatives. The resulting materials showed improved thermal stability and mechanical properties compared to traditional polymers. This study underscores the versatility of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl] as a precursor for advanced material applications .
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
A. Sulfonyl-Substituted Benzenes
Key Differences :
- Substituent Effects : The target compound’s cyclobutene introduces ring strain, enhancing reactivity compared to planar sulfones like 4-Chlorophenyl Methyl Sulfone. The phenylsulfonyl group’s electron-withdrawing nature may reduce aromatic reactivity relative to electron-donating substituents (e.g., methoxy in other analogs).
- Stability : Cyclobutene’s strain may lower thermal stability compared to cyclopropane derivatives (e.g., "1,2-di(4-methoxyphenyl)cyclopropane") .
B. Cyclic Alkene-Substituted Benzenes
Key Differences :
- Ring Strain vs. Conjugation : Cyclobutene offers intermediate strain between cyclopropane and butenyl groups. This balance may favor specific reactions (e.g., ring-opening polymerization or Diels-Alder participation).
- Electronic Effects : The sulfonyl group in the target compound differs from purely hydrocarbon substituents, altering solubility and dipole moments.
Physicochemical Properties
- Melting Points/Solubility : Data gaps exist for the target compound. However, sulfonyl groups generally increase melting points and reduce organic solubility (e.g., 4-Chlorophenyl Methyl Sulfone, m.p. ~150°C ).
- Fluorinated Analogues: The fluorinated variant in likely exhibits enhanced chemical inertness and hydrophobicity compared to non-fluorinated sulfones .
Biological Activity
The compound Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- contains several functional groups that may contribute to its biological activity:
- Phenylsulfonyl group: This moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins or other biomolecules. Such interactions could modulate the activity of target molecules, leading to various biological effects.
- Cyclobutene ring: This strained ring system may contribute to the compound's reactivity and could play a role in its interactions with biological targets.
- Methoxy group: This substituent can participate in hydrogen bonding and may influence the compound's ability to cross biological membranes.
Potential Antiproliferative Activity
While specific data on Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- is not available, structurally similar compounds have shown antiproliferative activity. For instance, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives (PIB-SOs) have been evaluated as antiproliferative agents targeting the colchicine-binding site (C-BS) of tubulin .
Case Study: PIB-SOs as Antiproliferative Agents
A study on PIB-SOs revealed their effects on cell cycle progression, cytoskeleton integrity, and competition with EBI (N,N'-ethylene-bis(iodoacetamide)). The results for some of the most potent PIB-SOs are summarized in the following table:
| Compound | Cell Cycle Arrest | Microtubule Network Disruption | EBI Competition |
|---|---|---|---|
| PIB-SO 9 | G2/M +++ | +++ | +++ |
| PIB-SO 68 | G2/M +++ | +++ | +++ |
| CA-4 | G2/M +++ | +++ | +++ |
| Compound 6 | G2/M +++ | +++ | +++ |
Note: +++ indicates strong inhibition or effect .
These results suggest that compounds with similar structural features to Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- may exhibit antiproliferative activity through interaction with tubulin and disruption of microtubule dynamics.
Potential Toxicological Considerations
While specific toxicological data for Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]- is not available, it's important to consider potential toxicity based on structurally similar compounds. For instance, some nitro-substituted benzene derivatives have shown carcinogenic properties in chronic toxicity studies .
Research Findings on Related Compounds
A study on a related compound, Benzene, 1-methoxy-4-nitro-, revealed the following toxicological effects in rats:
- Reduced body weight gain and food consumption
- Increased organ weights (lungs, kidneys, liver, spleen, heart, brain)
- Haematological effects, including anaemia and increased white blood cell count
- Biochemical changes, such as decreased albumin and glucose concentrations
- Histopathological effects, including chronic progressive nephropathy and liver changes
While these findings cannot be directly extrapolated to Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-, they highlight the importance of comprehensive toxicological evaluation for novel compounds with similar structural features.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]benzene?
- Methodological Answer : Synthesis typically involves coupling reactions between methoxybenzene derivatives and sulfonyl-substituted cyclobutene precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) could link aryl halides to sulfonyl cyclobutene moieties . Alternatively, cycloaddition reactions (e.g., [2+2] cyclization) may construct the cyclobutene ring, followed by sulfonylation using phenylsulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) . Key steps include optimizing reaction time, temperature (often 60–80°C), and catalysts (e.g., Pd(PPh₃)₄) to improve yield and selectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cyclobutene ring formation (e.g., characteristic deshielded protons at δ 6.5–7.5 ppm for aromatic and cyclobutene protons) .
- IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolves 3D molecular geometry and intermolecular interactions (e.g., π-stacking or hydrogen bonds). SHELX software is widely used for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the strained cyclobutene ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess ring strain and predict sites of electrophilic/nucleophilic attack. For example:
- Calculate bond dissociation energies (BDEs) to identify weak bonds prone to cleavage.
- Simulate transition states for ring-opening reactions (e.g., retro-[2+2] pathways) using software like Gaussian or ORCA .
- Molecular Dynamics (MD) simulations model solvent effects on reactivity (e.g., polar aprotic solvents stabilizing intermediates) .
Q. What experimental strategies resolve contradictions in reaction yields during sulfonylation or cyclobutene formation?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test factors like temperature, catalyst loading, and solvent polarity. For instance, shows yields varying from 45% to 71% based on boronate ester vs. phenol substrates .
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Post-Hoc Analysis : Compare HPLC or GC-MS data to identify byproducts (e.g., over-sulfonylated derivatives) and refine purification protocols (e.g., column chromatography with gradient elution) .
Q. How does the phenylsulfonyl group influence biological activity, and what assays validate its role?
- Methodological Answer :
- Enzyme Inhibition Studies : Test inhibitory effects on serine proteases (e.g., trypsin or chymotrypsin) via fluorometric assays. The sulfonyl group may act as a hydrogen-bond acceptor, disrupting catalytic triads .
- Cellular Uptake Analysis : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate membrane permeability.
- Structure-Activity Relationship (SAR) : Synthesize analogs without the sulfonyl group and compare bioactivity in cytotoxicity assays (e.g., MTT on cancer cell lines) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported crystallographic data for sulfonyl-containing aromatics?
- Methodological Answer :
- Validation with Multiple Techniques : Cross-reference XRD data with solid-state NMR or electron diffraction to confirm bond lengths/angles.
- Thermal Motion Analysis : Use SHELXL’s ADPs (Atomic Displacement Parameters) to distinguish static disorder from dynamic motion in the sulfonyl group .
- Database Comparisons : Compare with NIST crystallographic entries for similar compounds (e.g., Benzene, 1-methyl-4-(phenylsulfonyl)) to identify systematic errors .
Methodological Tables
Table 1 : Key Synthetic Conditions and Yields for Analogous Compounds
| Substrate | Reaction Type | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenol | Allyloxy Coupling | Pd(OAc)₂ | 45% | |
| Boronate Ester Phenol | Boron-Mediated | None | 71% | |
| Sulfonyl Chloride | Nucleophilic Sub. | Et₃N | 68% |
Table 2 : Spectroscopic Signatures of Functional Groups
| Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Methoxy (OCH₃) | 3.7–3.9 (s, 3H) | 1250 (C-O) |
| Phenylsulfonyl | 7.5–8.1 (m, 5H) | 1350, 1150 (S=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
